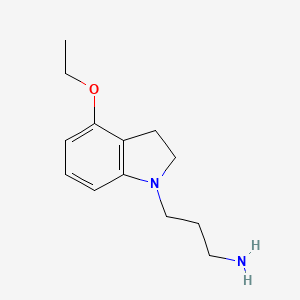

3-(4-Ethoxyindolin-1-yl)propan-1-amine

Overview

Description

3-(4-Ethoxyindolin-1-yl)propan-1-amine (also known as 4-Ethoxyindoline) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been used to study biochemical and physiological effects, as well as in various laboratory experiments. This article will provide an overview of 4-Ethoxyindoline, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Chitosan for Contaminant Removal

Chitosan's Unique Properties in Biopolymer Applications : Chitosan, due to its primary amino groups, has been used in the chelation of metal ions and the treatment of various suspensions and solutions. Its coagulation and flocculation properties are utilized to treat particulate and dissolved organic materials. This study emphasizes the role of chitosan's reactive amine groups in environmental and potentially biomedical applications, which may parallel the functional utility of "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in scientific research (Guibal et al., 2006).

Biogenic Amine Detection

Detection of Biogenic Amine-Producing Bacteria : The capacity of microorganisms to decarboxylate amino acids, leading to biogenic amine production, underscores the importance of monitoring and controlling these compounds in food products. Molecular methods for detecting these bacteria are critical for food safety and quality, relevant to understanding how compounds like "3-(4-Ethoxyindolin-1-yl)propan-1-amine" might be studied or utilized in similar contexts (Landete et al., 2007).

Advanced Oxidation Processes for Compound Degradation

Degradation of Nitrogen-Containing Compounds : Advanced Oxidation Processes (AOPs) effectively mineralize nitrogen-containing compounds, improving overall treatment schemes for persistent organic pollutants. This research area's focus on degradation mechanisms and efficiency could be relevant to studying "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in environmental or pharmacological contexts (Bhat & Gogate, 2021).

Adhesive Biomedical Applications

Chitosan-Catechol as an Adhesive Polymer : Inspired by mussel adhesive proteins, chitosan-catechol is developed for biomedical applications, including wound healing and tissue sealants. Its enhanced solubility and bioadhesion, attributed to catecholamine functionalities, suggest potential parallels in researching and applying "3-(4-Ethoxyindolin-1-yl)propan-1-amine" in biomaterial science (Ryu et al., 2015).

properties

IUPAC Name |

3-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-6-3-5-12-11(13)7-10-15(12)9-4-8-14/h3,5-6H,2,4,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBAJOJEQQOVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1CCN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477060.png)

![Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477061.png)

![8-(2-Azidoethyl)-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B1477064.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chlorobutan-1-one](/img/structure/B1477065.png)

![6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid](/img/structure/B1477067.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid](/img/structure/B1477068.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477069.png)

![2-(methylamino)-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1477071.png)